
3-Amino-3,4-dihydro-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3,4-dihydro-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Amino-3,4-dihydro-1,2,4-triazole-5-thione can be synthesized through several methods. One common approach involves the reaction of 4-arylalkyl- and 4-arylthiosemicarbazides with aroyl isothiocyanates, which cyclize to form the triazole-thione structure . Another method includes the reaction of hydrazides of acids and 4-substituted thiosemicarbazides with isothiocyanates or cyanamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3,4-dihydro-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
3-Amino-3,4-dihydro-1,2,4-triazole-5-thione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-Amino-3,4-dihydro-1,2,4-triazole-5-thione involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . Molecular targets include enzymes involved in DNA synthesis and repair, as well as proteins essential for cell division .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: Similar in structure but lacks the thione group.
5-Nitro-1,2,4-triazole-3-one: Contains a nitro group instead of an amino group.
3,5-Diamino-1,2,4-triazole: Contains an additional amino group.
Uniqueness
3-Amino-3,4-dihydro-1,2,4-triazole-5-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C2H4N4S |
|---|---|
Peso molecular |
116.15 g/mol |
Nombre IUPAC |
3-amino-3,4-dihydro-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h1H,3H2,(H,4,7) |
Clave InChI |
OMHLQQVVWRNRIP-UHFFFAOYSA-N |
SMILES canónico |
C1(NC(=S)N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)

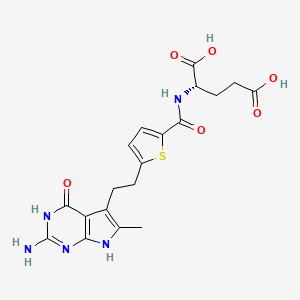
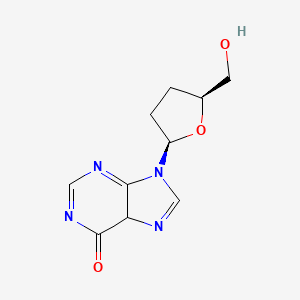
![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
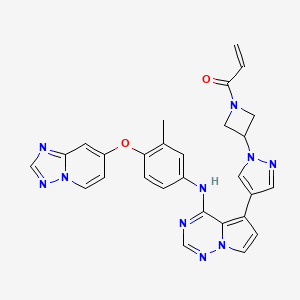
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)

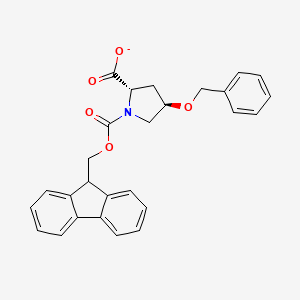
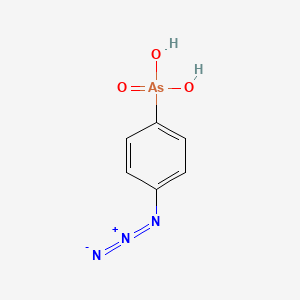

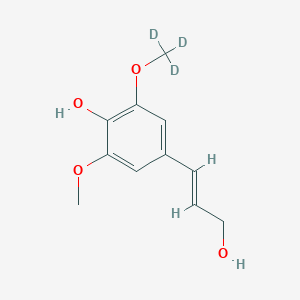
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
